Enzymatic Resolution: Absolute Specificity of Glycolate Oxidase for the (S)-Enantiomer Enables High-Yield (R)-Isomer Production
In a one-pot dynamic kinetic resolution process, spinach glycolate oxidase (GO) catalyzes the oxidation of the (S)-enantiomer of 2-hydroxy-2-phenylbutyric acid exclusively, leaving the (R)-enantiomer intact. Subsequent non-selective reduction of the resulting 2-keto acid and purification via simulated moving bed chromatography yields the (R)-enantiomer with high purity [1]. The enzyme GO demonstrates absolute specificity, as it does not act on the (R)-isomer, confirming the impossibility of interchanging enantiomers in GO-catalyzed reactions.
| Evidence Dimension | Enzymatic specificity and reaction yield |
|---|---|
| Target Compound Data | (R)-enantiomer yield >95%, purity >99% after SMBC purification; (R)-enantiomer intact, (S)-enantiomer oxidized |
| Comparator Or Baseline | (S)-enantiomer: 100% oxidized to 2-keto acid by GO |
| Quantified Difference | GO has zero activity on the (R)-enantiomer; the process yields the (R)-enantiomer in >95% yield and >99% purity |
| Conditions | One-pot dynamic resolution in water at room temperature; GO from Pichia pastoris expressing spinach GO; purification by cation exchange SMBC. |
Why This Matters
This absolute stereospecificity ensures that (R)-2-hydroxy-2-phenylbutyric acid can be produced in high enantiomeric purity for applications where the (S)-form would be detrimental or inactive.
- [1] Das, S., Grabski, A., Thalley, B., Zilberman, A., Mierendorf, R., & Subramanian, M. (2012). Dynamic resolution of chiral 2-hydroxy acids by spinach glycolate oxidase and subsequent purification of the (R)-enantiomers using Simulated Moving Bed Chromatography. 2012 SIM Annual Meeting and Exhibition, Abstract P73. View Source
